P4H Inhibition: Competitive vs. 2-Oxoglutarate
1,4-DPCA (Compound 1) acts as a competitive inhibitor of avian prolyl-4-hydroxylase with respect to the co-substrate 2-oxoglutarate, distinguishing it from iron-chelating inhibitors such as 2,2′-dipyridyl that lack active-site specificity [1]. In human foreskin fibroblasts, 1,4-DPCA inhibits collagen proline hydroxylation with an IC50 of 2.4 µM [2]. By comparison, the 2,2′-bipyridine-5,5′-dicarboxylic acid series achieves higher purified-enzyme potency (IC50 = 0.19 µM) but operates through a distinct iron-chelation mechanism that affects multiple 2-oxoglutarate-dependent dioxygenases [3].
| Evidence Dimension | Inhibitory potency and mechanism on prolyl-4-hydroxylase |
|---|---|
| Target Compound Data | IC50 = 2.4 µM (collagen hydroxylation, human foreskin fibroblasts); competitive with 2-oxoglutarate |
| Comparator Or Baseline | 2,2′-Bipyridine-5,5′-dicarboxylic acid: IC50 = 0.19 µM (purified enzyme); iron-chelating mechanism |
| Quantified Difference | 12.6-fold lower biochemical potency but mechanistically defined competitive inhibition vs. non-selective chelation |
| Conditions | Human foreskin fibroblast cell-based assay (target) vs. purified avian enzyme (comparator) |
Why This Matters
Procurement for mechanistic studies of collagen hydroxylation should prioritize 1,4-DPCA when a defined competitive inhibitor with respect to 2-oxoglutarate is required, avoiding the confounding multi-enzyme inhibition of iron chelators.
- [1] Franklin TJ, Morris WP, Edwards PN, Large MS, Stephenson R. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. Biochem J. 2001 Jan 15;353(Pt 2):333-8. doi: 10.1042/0264-6021:3530333. View Source
- [2] ChemicalBook. 1,4-DPCA (331830-20-7) biological activity: IC50 2.4 µM in human foreskin fibroblasts. Accessed 2026. View Source
- [3] Hales NJ, Beattie JF, Brion JD, et al. Novel inhibitors of prolyl 4-hydroxylase. 5. 2,2'-bipyridine-5,5'-dicarboxylic acid IC50 = 0.19 µM. J Med Chem. 1993. View Source
